molecular formula C17H17FO3 B11070887 4-(2-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

4-(2-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Cat. No.: B11070887
M. Wt: 288.31 g/mol
InChI Key: WCKOFZONACONLS-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a synthetic organic compound with a unique structure that includes a fluorophenyl group and a chromene core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-(2-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with 4-hydroxycoumarin under acidic conditions, followed by cyclization and reduction steps. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures.

Chemical Reactions Analysis

4-(2-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

4-(2-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect nucleoside transporters and other critical proteins involved in cellular functions .

Comparison with Similar Compounds

Similar compounds to 4-(2-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione include other fluorophenyl derivatives and chromene-based molecules. These compounds share structural similarities but may differ in their biological activities and chemical properties. For instance, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine is another fluorophenyl derivative with distinct inhibitory effects on nucleoside transporters .

Properties

Molecular Formula

C17H17FO3

Molecular Weight

288.31 g/mol

IUPAC Name

4-(2-fluorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione

InChI

InChI=1S/C17H17FO3/c1-17(2)8-13(19)16-11(7-15(20)21-14(16)9-17)10-5-3-4-6-12(10)18/h3-6,11H,7-9H2,1-2H3

InChI Key

WCKOFZONACONLS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)O2)C3=CC=CC=C3F)C(=O)C1)C

Origin of Product

United States

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